

AChE-IN-30 as a tool for probing cholinergic pathways

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Compound of Interest

Compound Name: AChE-IN-30

Cat. No.: B15073843

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Application Notes and Protocols for AChE-IN-30

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Introduction

Acetylcholine (ACh) is a vital neurotransmitter in both the central and peripheral nervous systems, playing a crucial role in cognitive processes such as learning, memory, and attention. [1][2] The signaling action of ACh in the synaptic cleft is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate. [1] The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. [2][3]

AChE-IN-30 is a potent, selective, and reversible inhibitor of acetylcholinesterase. Its high selectivity for AChE over butyrylcholinesterase (BChE) makes it an excellent research tool for investigating the specific roles of AChE in cholinergic pathways and for studying the effects of targeted AChE inhibition in various experimental models. These application notes provide detailed protocols for the use of **AChE-IN-30** in vitro and in vivo, along with representative data to guide researchers in their experimental design.

Data Presentation: Biochemical and Pharmacokinetic Properties of AChE-IN-30

The following tables summarize the key quantitative data for **AChE-IN-30**, derived from in vitro and in vivo studies. These values highlight the compound's potency, selectivity, and suitability for a range of research applications.

Table 1: In Vitro Inhibitory Activity of **AChE-IN-30**

Parameter	Value	Description
AChE IC50	6.7 nM	The half-maximal inhibitory concentration against human acetylcholinesterase.
BChE IC50	7,400 nM	The half-maximal inhibitory concentration against human butyrylcholinesterase.
Selectivity Index	~1104-fold	The ratio of BChE IC50 to AChE IC50, indicating high selectivity for AChE.
Ki (AChE)	2.5 nM	The inhibitory constant, reflecting the binding affinity to AChE.
Mechanism of Inhibition	Reversible, Competitive	The mode of interaction with the active site of AChE.

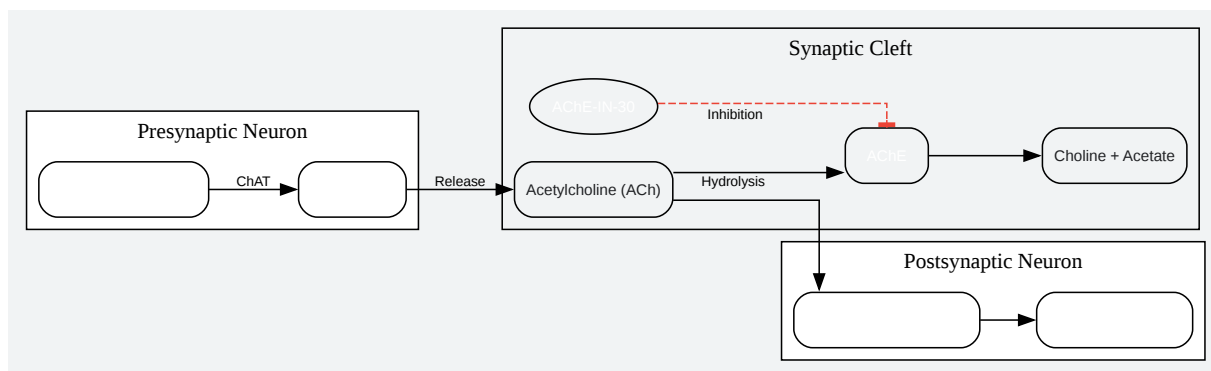
Table 2: Pharmacokinetic Profile of **AChE-IN-30** in Rodent Models

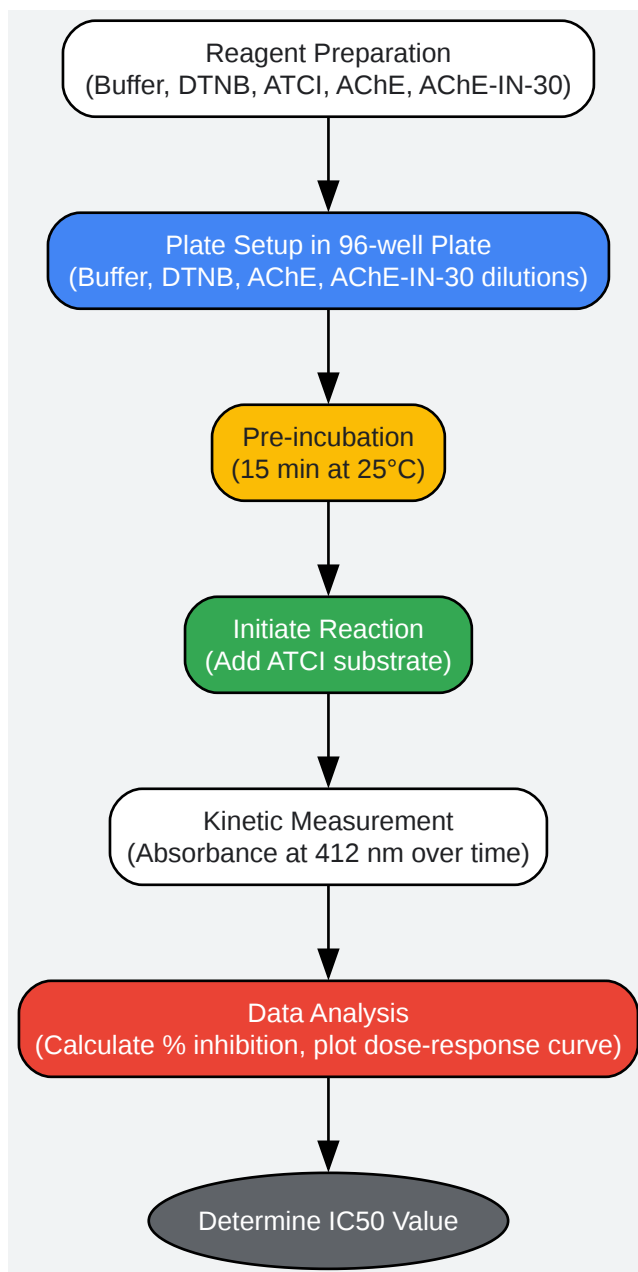
Parameter	Value	Route of Administration
Half-life (t1/2)	6 hours	Intravenous (IV)
Bioavailability	40%	Oral (PO)
Cmax	150 ng/mL	10 mg/kg, PO
Tmax	1.5 hours	10 mg/kg, PO
Brain Penetration	Yes	Demonstrates ability to cross the blood-brain barrier.

Signaling Pathways and Experimental Workflows

Cholinergic Synapse and Mechanism of Action of AChE-IN-30

AChE-IN-30 exerts its effect by inhibiting the AChE enzyme in the cholinergic synapse. This leads to an accumulation of acetylcholine, which can then bind to and activate postsynaptic nicotinic and muscarinic receptors, thereby enhancing cholinergic neurotransmission.





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References

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